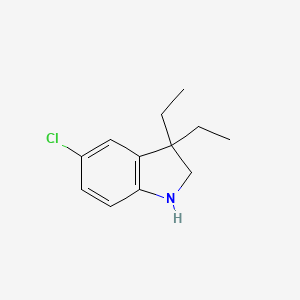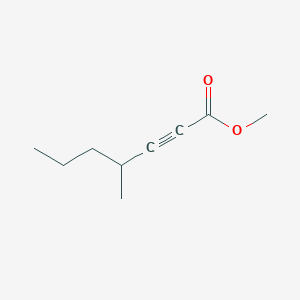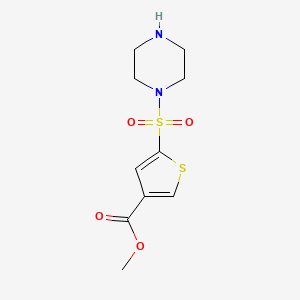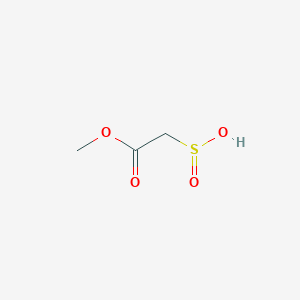
1-Chloro-3-(2-methylpropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2-methylpropoxy)propane is an organic compound with the molecular formula C7H15ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an ether linkage in its structure. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-methylpropoxy)propane can be synthesized through the reaction of 3-chloropropanol with isobutyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of 3-(2-methylpropoxy)propane. This process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2-methylpropoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 3-(2-methylpropoxy)propanol.
Oxidation: 3-(2-methylpropoxy)propanoic acid.
Reduction: 3-(2-methylpropoxy)propane.
Scientific Research Applications
1-Chloro-3-(2-methylpropoxy)propane is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In studies involving the modification of biological molecules.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-methylpropoxy)propane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylpropane: Similar in structure but lacks the ether linkage.
1-Chloro-3-methoxypropane: Similar but with a methoxy group instead of the 2-methylpropoxy group.
Uniqueness
1-Chloro-3-(2-methylpropoxy)propane is unique due to its specific ether linkage and the presence of a chlorine atom, which makes it versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15ClO/c1-7(2)6-9-5-3-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
LUSJCSHIAGGAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15256995.png)








![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B15257053.png)



amine](/img/structure/B15257067.png)
